molecular formula C14H10N2O2S B14187174 4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol CAS No. 847795-55-5

4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol

Cat. No.: B14187174
CAS No.: 847795-55-5
M. Wt: 270.31 g/mol
InChI Key: DNHVMYVMJGMLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol is an organic compound that features a benzene ring substituted with an amino group, a nitro group, an ethynyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro and amino groups can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-methanol: Contains a methanol group instead of a thiol group.

Uniqueness

4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring thiol-specific interactions.

Properties

CAS No.

847795-55-5

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

4-[2-(2-amino-5-nitrophenyl)ethynyl]benzenethiol

InChI

InChI=1S/C14H10N2O2S/c15-14-8-5-12(16(17)18)9-11(14)4-1-10-2-6-13(19)7-3-10/h2-3,5-9,19H,15H2

InChI Key

DNHVMYVMJGMLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)[N+](=O)[O-])N)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.